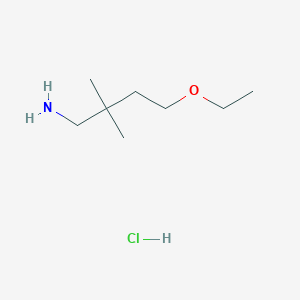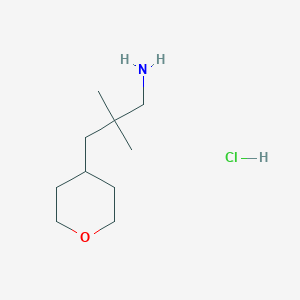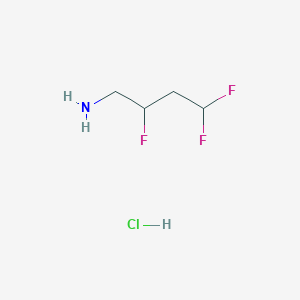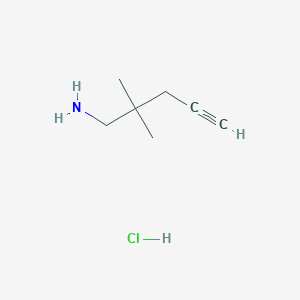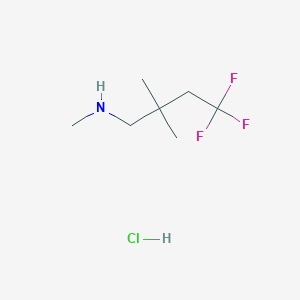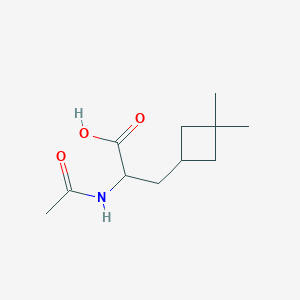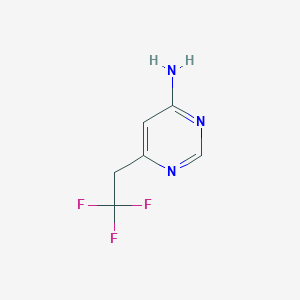
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine
Vue d'ensemble
Description
“6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound was first synthesized by scientists as a potential anti-cancer and anti-inflammatory drug.
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is represented by the InChI code 1S/C6H4Cl2F3N3/c7-3-1-4 (8)14-5 (13-3)12-2-6 (9,10)11/h1H,2H2, (H,12,13,14) .
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” include a molecular weight of 246.02 , storage temperature at room temperature .
Applications De Recherche Scientifique
Acaricide Development
The trifluoroethyl group in pyrimidin-4-amine derivatives has been utilized to develop novel acaricides. For instance, compound HNPC-A188 shows promising acaricidal activity with low mammalian toxicity . This compound is effective against Tetranychus urticae , a common mite pest, with an LC50 value of 0.19 mg/L, comparable to the commercial acaricide cyenopyrafen .
Fungicidal Activity
Pyrimidin-4-amine derivatives have been synthesized for their fungicidal properties, particularly against corn rust caused by Puccinia sorghi . The compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine , designated as T33, demonstrated superior efficacy with an EC50 value of 0.60 mg/L compared to the commercial fungicide tebuconazole .
Mitigation of Pesticide Resistance
The introduction of trifluoroethyl groups into pyrimidin-4-amine structures contributes to the development of pesticides with novel modes of action. This innovation is crucial in combating the growing resistance to existing pesticides .
Enhancement of Lipophilic Properties
Trifluoroethyl thioether compounds, including those derived from pyrimidin-4-amine, are known to improve the lipophilic pharmacokinetic properties of drug molecules. This enhancement is beneficial for increasing the efficacy of agrochemicals .
Pesticide Development
The structural modification of pyrimidin-4-amine by incorporating trifluoroethyl thioether has led to the creation of new pesticides. These compounds exhibit significant bioactivity and are instrumental in controlling mite populations on plants .
Agricultural Yield Improvement
By controlling micro pests such as mites, pyrimidin-4-amine derivatives with trifluoroethyl modifications play a vital role in preventing crop diseases and improving agricultural yield .
Safety and Hazards
Orientations Futures
Pyrimidin-4-amine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . Therefore, it is a reason to explore new compounds .
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)2-4-1-5(10)12-3-11-4/h1,3H,2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEYRGRPDYXTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




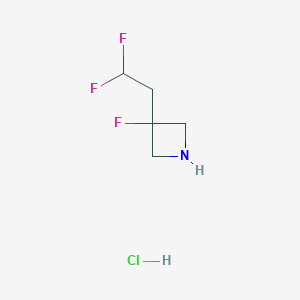
amine hydrochloride](/img/structure/B1485080.png)
![{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485081.png)
![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)
amine hydrochloride](/img/structure/B1485086.png)

